molecular formula C23H29N5O10S2 B571006 N-Acetyl Cefpodoxime Proxetil CAS No. 947692-15-1

N-Acetyl Cefpodoxime Proxetil

カタログ番号: B571006
CAS番号: 947692-15-1
分子量: 599.63
InChIキー: FUXUWODPJPCPPD-WMPCKYRGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl Cefpodoxime Proxetil (CAS Number: 947692-15-1), with a molecular formula of C23H29N5O10S2 and a molecular weight of 599.63 g/mol, is a characterized impurity of the active pharmaceutical ingredient Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, third-generation cephalosporin antibiotic prodrug. After oral administration, it is hydrolyzed in the intestinal mucosa to its active metabolite, cefpodoxime . The antibacterial activity of cefpodoxime results from the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan cross-linking. This disruption weakens the cell wall structure, leading to cell lysis and death . This mechanism provides bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. As a well-defined impurity, this compound serves as a critical Reference Standard in pharmaceutical research and development. Its primary application is in analytical testing for quality control, specifically for the identification and quantification of impurities in Cefpodoxime Proxetil bulk drug substances and finished pharmaceutical products. This ensures the safety, efficacy, and purity of the antibiotic material in accordance with regulatory requirements . This product is intended For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O10S2/c1-10(2)36-23(33)38-12(4)37-21(32)17-13(7-34-5)8-39-20-16(19(31)28(17)20)26-18(30)15(27-35-6)14-9-40-22(25-14)24-11(3)29/h9-10,12,16,20H,7-8H2,1-6H3,(H,26,30)(H,24,25,29)/b27-15-/t12?,16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXUWODPJPCPPD-WMPCKYRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947692-15-1
Record name N-Acetyl-cefpodoxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RN5J68ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用機序

Target of Action

The primary target of N-Acetyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) found in bacterial cell walls. PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria.

Result of Action

The result of N-Acetyl-cefpodoxime proxetil’s action is the death of the bacteria, leading to the resolution of the bacterial infection. It is commonly used to treat acute otitis media, pharyngitis, and sinusitis.

生化学分析

生物活性

N-Acetyl Cefpodoxime Proxetil (also known simply as Cefpodoxime Proxetil) is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant research findings.

Cefpodoxime Proxetil functions as a prodrug that is converted to its active form, cefpodoxime, in the gastrointestinal tract. The active metabolite inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP 3. This inhibition disrupts peptidoglycan formation, leading to bacterial lysis and death. Cefpodoxime is notably stable against many beta-lactamases, which enhances its effectiveness against resistant strains of bacteria .

Spectrum of Activity

Cefpodoxime Proxetil is effective against a variety of pathogens, with some notable exceptions:

Bacteria Susceptibility
Streptococcus pneumoniaeSensitive
Haemophilus influenzaeSensitive (including beta-lactamase producers)
Escherichia coliSensitive
Staphylococcus aureusVariable sensitivity
Enterococcus faecalisResistant
Pseudomonas aeruginosaResistant
Bacteroides fragilisResistant

The minimum inhibitory concentrations (MICs) for common pathogens are as follows:

  • Haemophilus influenzae: ≤0.03 – 1 μg/ml
  • Neisseria gonorrhoeae: 0.004 – 0.06 μg/ml
  • Streptococcus pyogenes: ≤0.004 – 2 μg/ml .

Pharmacokinetics

  • Bioavailability : Approximately 50%, which can be enhanced when taken with food.
  • Half-life : Ranges from 2 to 3 hours in adults, with prolonged elimination in cases of renal impairment.
  • Protein Binding : 21% to 33% in serum.
  • Excretion : Primarily through the kidneys, with about 29% to 33% excreted unchanged in urine within 12 hours post-administration .

Clinical Efficacy

Cefpodoxime Proxetil has been shown to be effective in treating various infections, including:

  • Acute Otitis Media
  • Pharyngitis
  • Sinusitis
  • Community-Acquired Pneumonia
  • Uncomplicated Urinary Tract Infections
  • Gonorrhea

In comparative studies, cefpodoxime has demonstrated similar efficacy to other antibiotics such as amoxicillin and ceftriaxone for treating respiratory and urinary tract infections . Notably, it has been found equally effective as parenterally administered ceftriaxone for bronchopneumonia in hospitalized patients .

Case Studies and Research Findings

  • In Vitro Studies : A study comparing the in vitro activity of cefpodoxime against clinical isolates showed that it inhibited 90% of Enterobacteriaceae at concentrations less than 1 mg/l. It also effectively inhibited pneumococci and pyogenic streptococci at low concentrations .
  • Clinical Trials : In clinical trials assessing the treatment of pharyngotonsillitis and other infections, cefpodoxime administered twice daily was found to be as effective as more frequent dosing regimens of other antibiotics, indicating its potential for improved patient compliance due to less frequent dosing requirements .
  • Resistance Patterns : Research indicates that while cefpodoxime is effective against many pathogens, resistance remains a concern with organisms like Enterococcus and Pseudomonas aeruginosa. Continuous monitoring of susceptibility patterns is essential for guiding empirical therapy .

類似化合物との比較

Table 1: Comparative Antibacterial Activity

Compound Activity Against S. pneumoniae Activity Against H. influenzae Clinical Indications
Cefpodoxime proxetil Moderate High RTIs, skin infections, UTIs
Cefuroxime axetil Moderate Moderate RTIs, otitis media
Cefixime Low High Uncomplicated UTIs, gonorrhea
Amoxicillin/clavulanate High (penicillin-sensitive strains) High RTIs, sinusitis, resistant infections
  • Cefuroxime axetil : While comparable to cefpodoxime against S. pneumoniae, cefpodoxime demonstrates superior activity against H. influenzae .
  • Cefaclor : In a double-blind study for sinusitis, cefpodoxime achieved an 84% clinical cure rate vs. cefaclor’s 68% (P = 0.01) .
  • Amoxicillin/clavulanate : Cefpodoxime shows equivalent efficacy in acute bronchitis exacerbations but is preferred in penicillin-allergic patients .

Pharmacokinetic and Formulation Considerations

Cefpodoxime proxetil’s poor water solubility (400 µg/mL) and low oral bioavailability (~50%) contrast with better-absorbed agents like cefuroxime axetil (~70% bioavailability) . To address this, formulations using polymers (e.g., chitosan, sodium alginate) improve dissolution rates by 20–30%, enhancing bioavailability to levels comparable to intravenous cephalosporins .

Table 2: Pharmacokinetic and Formulation Profiles

Compound Solubility (µg/mL) Oral Bioavailability Key Formulation Advances
Cefpodoxime proxetil 400 ~50% Microparticles, dispersible tablets
Cefuroxime axetil 343 ~70% Film-coated tablets
Cefixime 1,600 ~40–50% Suspensions, chewable tablets

Impurity Profiles and Quality Control

Cefpodoxime proxetil has a complex impurity profile, with 15 identified impurities (7 known, 8 novel), including degradation by-products and process-related residues . This exceeds the impurity diversity observed in cefaclor or cefixime, necessitating stringent LC-MS/MS monitoring to meet ICH Q3A guidelines .

Pediatric and Special Population Utility

In pediatric trials, cefpodoxime proxetil demonstrated non-inferiority to penicillin V for streptococcal pharyngitis (5-day vs. 10-day regimens) and matched cefuroxime axetil in pneumonia treatment .

準備方法

Acylation of Cefpodoxime Acid Intermediate

The N-acetyl derivative is typically synthesized via acylation of the 2-aminothiazol-4-yl moiety in cefpodoxime acid (VI). In a representative protocol:

  • Activation of the Amino Group : Cefpodoxime acid (VI) is dissolved in aprotic solvents like N,N-dimethylacetamide (DMA) at 5–10 volumes per gram.

  • Base Selection : Sodium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to deprotonate the amino group, facilitating nucleophilic attack.

  • Acetylation Reagent : Acetic anhydride or acetyl chloride is introduced at −10°C to 0°C to minimize side reactions.

  • Workup : The reaction is quenched with dilute hydrochloric acid, and the product is extracted into ethyl acetate.

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents over-acylation and epimerization.

  • Solvent polarity influences reaction kinetics; DMA optimizes solubility without hydrolyzing the β-lactam ring.

Industrial-Scale Preparation Methods

Patent-Based Synthesis (EP1590353B1)

This method emphasizes diastereomeric purity and scalability:

Step 1: Esterification of Cefpodoxime Acid
Cefpodoxime acid (VI) reacts with 1-iodoethyl isopropyl carbonate (XI) in DMA at −6°C to −10°C. DBU (1.1 eq) facilitates salt formation, enhancing electrophilicity of the carboxylate.

ParameterValue
SolventDMA (8 volumes/g)
Temperature−8°C ± 2°C
Reaction Time30 minutes
Yield85–90%

Step 2: Acid Addition Salt Formation
The crude ester is treated with concentrated HCl in methyl isobutyl ketone (MIBK), precipitating cefpodoxime proxetil hydrochloride. This step reduces impurities (e.g., Δ²-isomer) by selective partitioning.

ParameterValue
SolventMIBK (3 volumes/g)
HCl Concentration37% w/w
Diastereomeric RatioR:S = 0.52:0.48

Step 3: N-Acetylation
The hydrochloride salt is suspended in dichloromethane, treated with acetic anhydride (1.2 eq), and stirred at 25°C for 4 hours. The product is crystallized from acetonitrile/water (4:1).

Improved Method (Il Farmaco, 2003)

This approach eliminates chromatographic purification:

  • One-Pot Reaction : Cefpodoxime acid, acetylating agent, and 1-iodoethyl isopropyl carbonate are combined in DMA with DBU.

  • In Situ Quenching : The mixture is acidified with citric acid, and this compound precipitates upon cooling.

Advantages :

  • 15% higher yield (92%) compared to stepwise methods.

  • Reduced solvent usage (DMA at 5 volumes/g).

Purification and Crystallization

Solvent-Antisolvent Crystallization

This compound is crystallized from nitrile/water or ketone/water systems. For example:

  • Acetonitrile/Water (4:1) : Yields needle-shaped crystals with >99% purity.

  • MIBK/Water (3:1) : Produces granular crystals suitable for tablet formulation.

Impact of Additives :
Urea or imidazolidinone (1–5% w/w) increases crystal size, reducing electrostatic agglomeration.

Analytical Characterization

Diastereomeric Purity

HPLC analysis (USP method) using a C18 column and 0.1% phosphoric acid/acetonitrile gradient resolves R and S isomers. Pharmacopoeial limits specify R/(R+S) = 0.5–0.6.

Impurity Profile

Common impurities include:

  • Δ²-Isomer : ≤0.2% (by area normalization).

  • E-Isomer (Methoxyimino) : ≤0.1%.

Industrial Challenges and Solutions

Epimerization During Acylation

The α-carbon’s stereochemistry is labile under acidic or high-temperature conditions. Mitigation strategies:

  • Low-Temperature Reactions : Maintain −10°C during acylation.

  • Buffered Quenching : Use pH 6.5–7.0 phosphate buffer to stabilize the intermediate.

Solvent Recovery

MIBK and DMA are recycled via distillation, reducing production costs by 20–25% .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying N-Acetyl Cefpodoxime Proxetil and its impurities?

  • Methodology : Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. A C18 column (4.6 mm × 15 cm, 5 µm particle size) is recommended. Gradient elution with mobile phases A (water:methanol:formic acid = 11:8:1) and B (methanol:formic acid = 19:1) ensures separation of isomers and degradation products. System suitability requires a resolution (R) ≥ 2.5 between epimers and a tailing factor ≤ 1.5 .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound?

  • Methodology : Prepare a 10% solution in deuterochloroform and analyze using ¹H NMR. Key signals include doublets at δ1.3 ppm (signal A) and δ1.6 ppm (signal B), and singlets at δ3.3 ppm (signal C) and δ4.0 ppm (signal D). The integrated intensity ratio A:B:C:D should be ~2:1:1:1. Validate against reference spectra to confirm purity and structural identity .

Q. What protocols ensure accurate solubility testing of this compound?

  • Methodology : Use the paddle method (USP Apparatus 2) with a dissolution medium simulating intestinal pH (e.g., phosphate buffer, pH 6.8). Sample at intervals (e.g., 15, 30, 60 min) and quantify via UV-Vis spectroscopy at 235 nm. Ensure compliance with pharmacopeial standards (e.g., JP XVII) for dissolution rate and uniformity .

Advanced Research Questions

Q. How can researchers optimize RP-HPLC methods for simultaneous quantification of this compound and its degradation products?

  • Methodology : Employ a Central Composite Design (CCD) to evaluate variables like mobile phase composition, flow rate, and column temperature. Validate using ICH guidelines for linearity (100–600 ng/spot), precision (RSD < 2%), and accuracy (recovery 98–102%). Stability-indicating methods should resolve degradation products (e.g., cefpodoxime acid) under stress conditions (acid/alkali hydrolysis, oxidation) .

Q. What experimental designs address contradictions in clinical efficacy data for this compound across pediatric studies?

  • Methodology : Conduct meta-analyses of randomized controlled trials (RCTs) with strict inclusion criteria (e.g., microbiologically confirmed infections). Use non-inferiority designs to compare 5-day vs. 10-day regimens, adjusting for covariates like bacterial resistance rates. Statistical power should account for heterogeneity in outcomes (e.g., 82% vs. 81% cure rates in respiratory infections) .

Q. How can sustained-release formulations of this compound improve pharmacokinetic profiles?

  • Methodology : Develop hydrophilic matrix tablets using hydroxypropyl methylcellulose (HPMC). Assess drug release kinetics via Higuchi (r² ≥ 0.97) and Korsmeyer-Peppas models (n = 0.57, anomalous diffusion). In vitro dissolution should match theoretical zero-order profiles over 24 hours. Validate bioavailability in crossover studies with fed/fasted conditions .

Q. What strategies mitigate pH-dependent interactions between this compound and gastric acid reducers (e.g., famotidine)?

  • Methodology : Design pharmacokinetic studies with staggered dosing (e.g., administer antibiotic 2 hours before antacids). Measure AUC reductions (e.g., from 14.0 to 8.4 mg·h/L with Maalox) and adjust formulations using enteric coatings to bypass gastric degradation. Validate with HPLC serum concentration-time curves .

Methodological Notes

  • Data Contradiction Analysis : For clinical studies, apply Bayesian hierarchical models to reconcile conflicting efficacy rates (e.g., 5-day vs. 10-day regimens) while accounting for regional resistance patterns .
  • Degradation Pathway Identification : Use LC-MS/MS to characterize forced degradation products (e.g., under 0.1N HCl/NaOH, 30% H₂O₂). Compare fragmentation patterns with reference standards to elucidate mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。